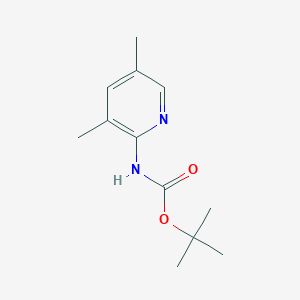

tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-9(2)10(13-7-8)14-11(15)16-12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJISIFIFYMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate typically involves the reaction of 3,5-dimethyl-2-pyridylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectroscopic distinctions between tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate and related carbamate derivatives.

Structural and Functional Differences

Schiff base derivatives (e.g., ) replace the pyridine with a benzylidene group, introducing planar conjugation and hydrogen-bonding capacity .

Substituent Effects :

- Electron-donating groups (e.g., 5,6-dimethoxy in ) increase pyridine ring electron density, altering reactivity in coupling reactions.

- Electron-withdrawing groups (e.g., 4-chloro in ) reduce basicity, affecting solubility and interaction with biological targets.

Synthetic Methodology :

- The oxadiazole-containing analog () requires acidic catalysts (HClO4-SiO2) and short reaction times (8 minutes), contrasting with Schiff base formation, which involves condensation under milder conditions .

Spectroscopic and Crystallographic Insights

- NMR Trends : Boc-protected compounds consistently show a singlet at δ ~1.4 ppm for the tert-butyl group. Pyridine protons in the target compound are expected near δ 8.3 ppm, while oxadiazole analogs display upfield shifts due to ring current effects .

- X-ray Analysis : The Schiff base derivative () exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice—a feature absent in simpler pyridine carbamates .

- Mass Spectrometry : The oxadiazole analog (m/z 298 [M+Na]⁺) has a higher molecular weight than the target compound (estimated m/z ~247 [M+H]⁺) due to the oxadiazole moiety .

Biological Activity

Tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article summarizes the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a pyridine ring substituted at the 3 and 5 positions with methyl groups. Its molecular formula is , which contributes to its unique chemical behavior and interactions in biological systems.

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of various enzymes. The compound has been shown to interact with key enzymes involved in neurodegenerative diseases, potentially altering biochemical pathways that contribute to these conditions. For instance, it may inhibit acetylcholinesterase, which plays a crucial role in neurotransmission.

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on various enzymes. The following table summarizes some of these findings:

| Enzyme | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| Acetylcholinesterase | 0.5 | Competitive inhibition | |

| HSET (KIFC1) | 0.02 | ATP-competitive inhibition | |

| Other kinases | Varied | Specific binding affinity noted |

These studies highlight the compound's potential as a biochemical probe for further research into its therapeutic applications.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is hypothesized to be mediated through its inhibitory action on acetylcholinesterase, which may help maintain higher levels of acetylcholine in synaptic clefts.

Anticancer Activity

Preliminary investigations have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Q & A

Q. Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : tert-butyl singlet (~1.4 ppm); pyridine protons (6.5–8.5 ppm).

- ¹³C NMR : Carbamate carbonyl (~155 ppm); quaternary carbons (~80 ppm for Boc) .

- Mass Spectrometry : HRMS confirms [M+H]⁺ (e.g., m/z 265.1682 for C₁₃H₂₁N₂O₂⁺) .

- X-ray Crystallography : SHELX refines bond lengths/angles; Mercury visualizes packing motifs and hydrogen bonds .

| Technique | Diagnostic Peaks/Features |

|---|---|

| ¹H NMR | 1.4 ppm (Boc), 2.3 ppm (CH₃-pyridine) |

| XRD | C=O bond length ~1.32 Å |

What safety precautions are recommended when handling this compound?

While specific toxicity data may be limited, general carbamate precautions apply:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid aerosol inhalation.

- First Aid : Flush skin/eyes with water for 15 minutes; consult SDS of analogs (e.g., tert-butyl carbamates) .

How can researchers resolve discrepancies in crystallographic data for tert-butyl carbamate derivatives?

- Refinement : Adjust SHELXL parameters (e.g., ADPs, restraints) for anomalous thermal motion .

- Validation : Compare hydrogen-bonding networks with Mercury’s overlay function against CCDC entries .

- Cross-Validation : Confirm stereochemistry via NMR NOE or chiral HPLC .

What strategies optimize synthetic yield in multi-step syntheses of this compound?

- Protection-Deprotection : Use orthogonal protecting groups to avoid side reactions .

- Catalysis : DMAP (10 mol%) enhances Boc acylation efficiency .

- Solvent Choice : Anhydrous DCM minimizes hydrolysis vs. THF .

How can computational methods predict the bioactivity of tert-butyl carbamate derivatives?

- Docking : AutoDock Vina or Schrödinger predicts binding poses with target proteins (e.g., kinases).

- MD Simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with activity .

What approaches determine the stereochemistry of tert-butyl carbamate derivatives?

- XRD : Anomalous dispersion (e.g., Cu-Kα) assigns absolute configuration .

- Chiral HPLC : Chiralpak IA column resolves enantiomers (hexane/iPrOH) .

- VCD Spectroscopy : Compares experimental and computed spectra for chiral centers .

How do researchers analyze conflicting spectral data (e.g., NMR vs. XRD)?

- Dynamic Effects : NMR may show averaged signals (e.g., rotamers), while XRD captures static structures.

- DFT Calculations : Optimize geometry (Gaussian) to reconcile NMR chemical shifts with XRD data .

What role does the pyridine ring play in the compound’s reactivity?

- Electron-Withdrawing Effect : Directs electrophilic substitution to the 4-position.

- Coordination Sites : Pyridine nitrogen participates in metal-ligand interactions (e.g., catalysis) .

How is the tert-butyl group’s steric bulk leveraged in synthetic design?

- Protecting Group : Shields amines from undesired reactions during multi-step syntheses .

- Crystallization Aid : Enhances crystal lattice stability via van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.